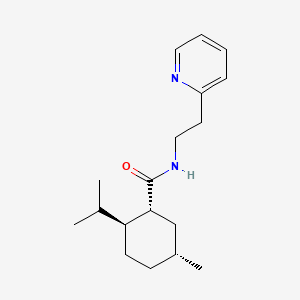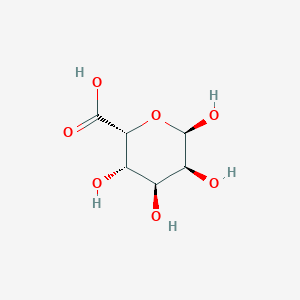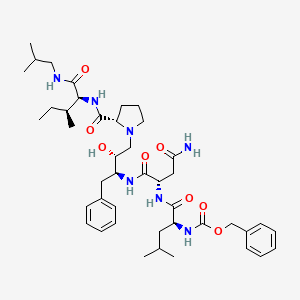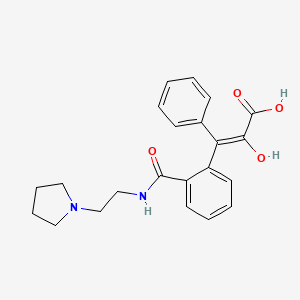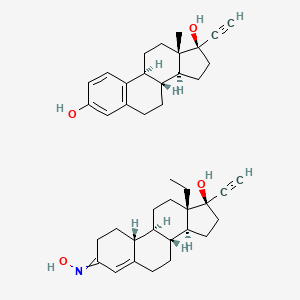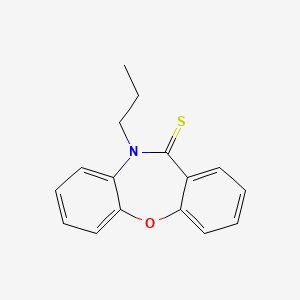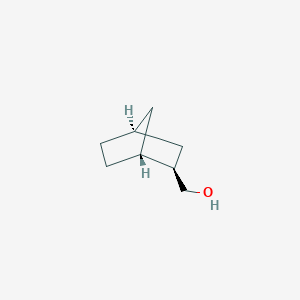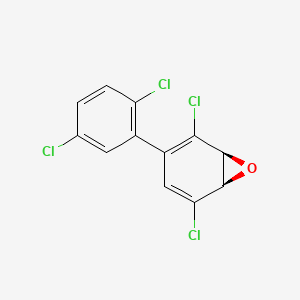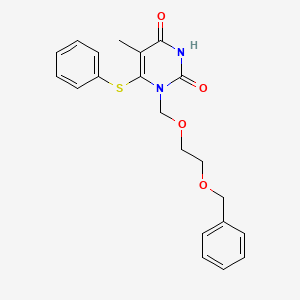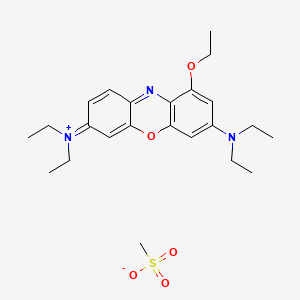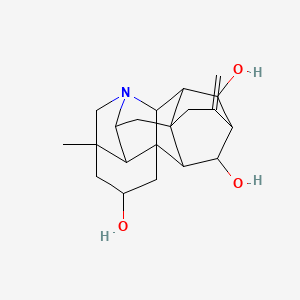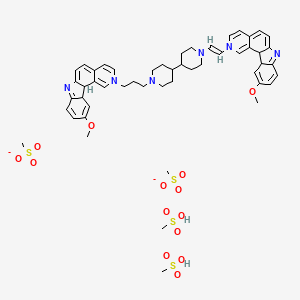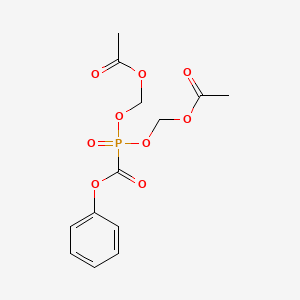
Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, phenyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes both ester and phosphonate functional groups, making it a versatile reagent in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, phenyl ester typically involves the reaction of phenyl phosphonic dichloride with acetic anhydride and methanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, phenyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The phosphonate group can be reduced to form phosphines.
Substitution: The ester and phosphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and phenols.
Reduction: Phosphines and alcohols.
Substitution: Various substituted esters and phosphonates.
Applications De Recherche Scientifique
Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, phenyl ester involves its interaction with various molecular targets. The ester and phosphonate groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their structure and function. This compound can also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl phosphonic acid: Lacks the ester groups, making it less versatile in organic synthesis.
Dimethyl methylphosphonate: Similar in structure but with different functional groups, leading to different reactivity and applications.
Triphenyl phosphate: Used as a flame retardant but lacks the ester and phosphonate combination found in Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, phenyl ester.
Uniqueness
This compound is unique due to its combination of ester and phosphonate functional groups, which provide a wide range of reactivity and applications. This dual functionality makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
157977-99-6 |
|---|---|
Formule moléculaire |
C13H15O9P |
Poids moléculaire |
346.23 g/mol |
Nom IUPAC |
[acetyloxymethoxy(phenoxycarbonyl)phosphoryl]oxymethyl acetate |
InChI |
InChI=1S/C13H15O9P/c1-10(14)18-8-20-23(17,21-9-19-11(2)15)13(16)22-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
Clé InChI |
PTTMUXNTEYQEBI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCOP(=O)(C(=O)OC1=CC=CC=C1)OCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


